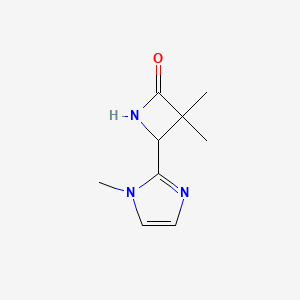![molecular formula C18H15NO3S B2599790 Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate CAS No. 391229-32-6](/img/structure/B2599790.png)
Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C18H15NO3 . It is also known by other synonyms such as “Methyl 4,5-diphenyl-2-oxazoleacetate”, “methyl (4,5-diphenyloxazol-2-yl)acetate”, and "methyl 2- (4,5-diphenyloxazol-2-yl)acetate" .
Synthesis Analysis
The synthesis of this compound involves several precursors including Methyl 3-chloro… (CAS#:37517-81-0), Benzoin (CAS#:119-53-9), 2-Phenylacetophenone (CAS#:451-40-1), and Methyl cyanoacetate . The synthetic route has been documented in the Journal of Organic Chemistry, 2001, vol. 66, # 20 p. 6595 - 6603 .Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom, attached to two phenyl groups and a methyl acetate group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.31700 . Other properties such as density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Molecular Studies
Synthesis of Extended Oxazoles : Research demonstrates the utility of oxazole derivatives as scaffolds for synthetic elaboration. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a useful scaffold for synthetic modification at the 2-methylene position, leading to extended oxazoles with diverse pharmacological potentials, including anti-inflammatory agents like Oxaprozin. The reductive desulfonylation of alkylated products showcases the versatility of oxazole derivatives in organic synthesis (Patil & Luzzio, 2016).
Cyclization Studies : Cyclization reactions of sulfanyl-acetates yield various heterocyclic compounds with potential pharmacological properties. For example, the cyclization of thiosemicarbazides leads to the formation of triazole and thiadiazole derivatives, indicating the applicability of such compounds in generating pharmacologically active molecules (Maliszewska-Guz et al., 2005).
Electrochemical Studies : Oxazole derivatives have been explored for their catalytic activity in electrochemical reactions, such as the electrochemical reduction of CO2. Rhenium tricarbonyl complexes coordinated by oxazole-containing ligands exemplify the role of such compounds in catalyzing environmentally significant reactions (Nganga et al., 2017).
Antioxidative and Anti-inflammatory Properties : Derivatives of oxazoles have been isolated from natural sources, such as red seaweed, demonstrating antioxidative and anti-inflammatory properties. These findings highlight the potential of oxazole derivatives in the development of new therapeutic agents (Makkar & Chakraborty, 2018).
Mechanism of Reaction Studies : The reaction mechanisms involving oxazole derivatives provide insights into their reactivity and potential applications in synthetic chemistry. For example, the study of the reaction of S,S-Diphenyl-S-methoxythiazyne with thiols contributes to understanding the kinetic and mechanistic aspects of reactions involving sulfur-containing compounds (Yoshimura et al., 1991).
Eigenschaften
IUPAC Name |
methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15(20)12-23-18-19-16(13-8-4-2-5-9-13)17(22-18)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAYLBMXKESTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599718.png)




![1-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2599725.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![6-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-4-propyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2599727.png)